Understanding how Captan combats fungal growth is crucial for developing new fungicides. Research has explored its mechanism of action, revealing that Captan disrupts several fungal cellular processes. Studies suggest it inhibits spore germination, mycelial growth, and ATP production in fungi [1]. Captan may also interfere with the cell wall synthesis of fungi, further hindering their growth [2].
[1] Evaluation of fungicide activity against Sclerotinia sclerotiorum and Botrytis cinerea using an in vitro fluorescence technique - Phytopathology [2] Inhibition of spore germination and mycelial growth of Colletotrichum musae by Captan and iprodione - Crop Protection
The overuse of fungicides can lead to the development of resistance in fungal populations. Scientific research employs Captan to study this phenomenon. By exposing fungal cultures to varying concentrations of Captan, researchers can identify mutations that confer resistance to the fungicide [3]. This knowledge is vital for developing strategies to manage fungicide resistance and maintain their effectiveness.
[3] Development of Captan Resistance in Penicillium expansum Link - Phytopathology
Captan is a fungicide belonging to the phthalimide class, primarily used in agriculture to control fungal diseases affecting a variety of crops, including fruits, vegetables, and ornamental plants. It appears as a white crystalline solid in its pure form, though commercial samples may range in color from yellow to brownish. Captan is characterized by its low solubility in water and its ability to form emulsifiable liquids when mixed with appropriate carriers. The chemical formula for captan is , and it has a molecular weight of approximately 300.6 g/mol .
Captan acts as a non-systemic fungicide, meaning it remains on the plant surface and doesn't enter the vascular system. It disrupts essential fungal cell functions by interfering with sulfhydryl groups in enzymes vital for fungal growth.
Captan undergoes hydrolysis in aqueous environments, with its stability varying based on pH levels. It is rapidly hydrolyzed in alkaline conditions but shows slower degradation in neutral or acidic media. In the presence of moisture, captan can react with water to produce hydrogen chloride gas, which poses additional hazards . Captan is also known to decompose near its melting point and is incompatible with strong alkaline substances and oxidizing agents .
Captan is synthesized through the reaction of trichloromethylsulfenyl chloride with the sodium salt of tetrahydrophthalamide, which itself is derived from tetrahydrophthalic anhydride. This synthetic pathway allows for the production of captan as a stable compound suitable for agricultural applications .
Captan is widely used as a fungicide in various agricultural practices. Its applications include:
Captan shares similarities with other fungicides within the phthalimide class and beyond. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Folpet | Similar mechanism of action; less toxic than captan. | |
Thiram | Broad-spectrum fungicide; used in seed treatments. | |
Benomyl | Systemic action; inhibits fungal cell division. | |
Chlorothalonil | Non-systemic; effective against various fungal diseases. |
Captan's uniqueness lies in its specific mode of action against certain pathogens and its application versatility across different plant types and industrial products. Unlike some other fungicides that may be more toxic or have broader environmental impacts, captan's rapid biodegradation and targeted use make it an important component in integrated pest management strategies .
Captan possesses the molecular formula C₉H₈Cl₃NO₂S with a molecular weight of 300.59 grams per mole [2] [3] [4]. The compound's systematic International Union of Pure and Applied Chemistry name is 2-[(trichloromethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione [2] [3], reflecting its complex heterocyclic structure containing both sulfur and nitrogen heteroatoms.
The molecular architecture of Captan consists of a tetrahydrophthalimide ring system with a trichloromethylthio substituent attached to the nitrogen atom [2] [1]. The compound exhibits a bicyclic core structure derived from cyclohexene-1,2-dicarboximide, specifically characterized as N-[(trichloromethyl)thio]-3a,4,7,7a-tetrahydrophthalimide [3]. This structural framework places Captan within the phthalimide class of fungicides, distinguished by its unique trichloromethylsulfenyl functional group.
Table 1: Chemical Identity of Captan
Property | Value |
---|---|
Molecular Formula | C₉H₈Cl₃NO₂S |
Molecular Weight (g/mol) | 300.59 |
Chemical Abstract Service Number | 133-06-2 |
International Union of Pure and Applied Chemistry Name | 2-[(Trichloromethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Simplified Molecular Input Line Entry System | C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
International Chemical Identifier | InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2 |
International Chemical Identifier Key | LDVVMCZRFWMZSG-UHFFFAOYSA-N |
Regarding stereochemistry, Captan contains two defined stereocenters within its tetrahydrophthalimide ring system [5]. The compound possesses absolute stereochemistry with two stereocenters out of two total possible centers being defined [5]. The stereochemical configuration reflects the three-dimensional arrangement of atoms around these chiral centers, contributing to the compound's specific biological activity and chemical behavior patterns.
The cyclohexene portion of the tetrahydrophthalimide ring can adopt different conformational arrangements, though the fused ring system constrains the overall molecular geometry. The presence of the bulky trichloromethylthio group influences the preferred conformational states and contributes to the compound's unique physicochemical properties.
Captan exhibits distinctive physical properties that significantly influence its environmental behavior and analytical methodology requirements. The compound appears as a white to cream-colored crystalline solid in its pure form, though commercial formulations often display a yellowish or brownish appearance [1] [6].
Table 2: Physical Properties of Captan
Property | Value |
---|---|
Melting Point (°C) | 178 |
Boiling Point (°C) | 314.2 (estimate) |
Density (g/cm³) | 1.74 |
Vapor Pressure at 25°C (Pa) | 1.0 × 10⁻⁵ |
Refractive Index | 1.6360 (estimate) |
Flash Point (°C) | 2 |
Water Solubility at 25°C (mg/L) | 3.3-5.2 |
Logarithm of Octanol-Water Partition Coefficient | 2.5-2.57 |
Physical Appearance | White to cream crystalline solid |
Predicted pKa | -2.68 ± 0.20 (predicted) |
The melting point of pure Captan occurs at 178°C, while technical material exhibits a slightly lower melting range of 162-172°C [7] [6]. The estimated boiling point reaches 314.2°C, though this value represents a calculated estimate rather than experimental determination [6]. The compound displays a relatively high density of 1.74 grams per cubic centimeter, consistent with its chlorinated structure [7] [6].
Solubility Characteristics
Captan demonstrates extremely low aqueous solubility across different pH conditions [8] [9] [7]. At 20°C, the water solubility ranges from 3.3 to 5.2 milligrams per liter, with minimal variation across pH values from 5 to 7 [7]. This low water solubility significantly influences the compound's environmental fate and analytical extraction procedures.
Table 3: Solubility Properties of Captan
Solvent | Solubility (mg/kg or g/kg) |
---|---|
Purified Water | 4.9 mg/kg |
Buffered Water pH 5 | 4.8 mg/kg |
Buffered Water pH 7 | 5.2 mg/kg |
Hexane | 0.04 g/kg |
Octan-1-ol | 1 g/kg |
Methanol | 4 g/kg |
Xylenes | 9 g/kg |
Ethyl Acetate | 25 g/kg |
Acetonitrile | 31 g/kg |
Chloroform | Slightly soluble |
General Organic Solvents | <10% generally |
In organic solvents, Captan exhibits variable solubility patterns depending on solvent polarity and chemical structure [9] [7]. The compound shows less than 10 percent solubility in common organic solvents generally [9]. Specific solubility values include 31 grams per kilogram in acetonitrile, 25 grams per kilogram in ethyl acetate, and 9 grams per kilogram in xylenes [7]. The compound demonstrates slight solubility in chloroform and methanol [6].
Volatility Properties
Captan exhibits very low volatility characteristics, as evidenced by its vapor pressure of 1.0 × 10⁻⁵ Pascal at 25°C [7] [6]. For pure crystalline material, the vapor pressure drops to less than 1 × 10⁻⁶ torr at 25°C, though technical material shows somewhat higher vapor pressure values [9]. This extremely low volatility indicates that Captan is not expected to partition significantly into the gas phase under normal environmental conditions [8].
Stability Characteristics
The stability of Captan demonstrates strong dependence on pH conditions and temperature [9] [7] [10]. Under neutral to slightly acidic conditions, the compound exhibits reasonable hydrolytic stability. However, alkaline conditions dramatically accelerate hydrolytic decomposition [9] [10] [11].
Table 4: Stability Properties of Captan
Condition | Half-life/Property |
---|---|
pH 4 at 25°C | 12 hours |
pH 7 at 25°C | 2.6-8 hours |
pH 9 at 25°C | Too fast to measure |
pH 4 at 40°C | 1.7 hours |
pH 7 at 40°C | 0.51 hours |
pH 9 at 40°C | Too fast to measure |
Thermal Stability | Decomposes at ~100°C |
Storage Conditions | Inert atmosphere, room temperature |
At pH 7.1, Captan exhibits a half-life of 3 to 8 hours, while at pH 8.2, the half-life decreases dramatically to only 10 minutes [10] [12]. This pH sensitivity necessitates careful consideration of spray solution pH in agricultural applications and analytical sample preparation procedures. The compound demonstrates stability under acidic conditions, with a half-life of 32 hours at pH 5 [12].
Temperature significantly affects hydrolytic stability, with increased temperatures accelerating decomposition rates across all pH ranges [7]. At 40°C, half-lives decrease substantially compared to 25°C measurements, demonstrating the temperature dependence of degradation kinetics [7].
The analytical characterization of Captan employs multiple spectroscopic techniques, each providing specific structural information essential for compound identification and quantification. The complex molecular structure containing multiple functional groups requires sophisticated analytical approaches to achieve comprehensive characterization.
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed structural information about Captan's molecular framework through examination of hydrogen and carbon environments [13]. The technique exploits the magnetic properties of atomic nuclei to generate spectra reflecting the chemical environment of specific atoms within the molecule [13]. For Captan analysis, both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance spectroscopy offer complementary structural information.
The cyclohexene portion of the tetrahydrophthalimide ring system generates characteristic chemical shift patterns in the aliphatic region of ¹H nuclear magnetic resonance spectra [14] [15] [16]. Protons attached to saturated sp³-hybridized carbons typically appear in the 1-2 parts per million region [16], while the alkene protons of the cyclohexene ring appear in the 4.5-6.5 parts per million region characteristic of vinylic environments [16].
The trichloromethyl group attached through sulfur creates distinctive chemical shift patterns due to the strong electronegative effects of the three chlorine atoms [17] [18]. Such highly chlorinated carbon environments typically produce significant downfield shifts in both ¹H and ¹³C nuclear magnetic resonance spectra due to deshielding effects [14] [17].
Infrared Spectroscopy
Infrared spectroscopy provides fundamental vibrational information about Captan's functional groups through analysis of molecular vibrations in the mid-infrared region [19] [20]. The technique identifies characteristic absorption bands corresponding to specific chemical bonds and functional groups within the molecule [21] [19].
The carbonyl groups of the imide functionality generate strong characteristic absorption bands in the 1650-1750 wavenumber region [19] [20]. These C=O stretching vibrations provide definitive identification of the dicarboximide structure central to Captan's chemical identity. The nitrogen-containing heterocyclic system contributes additional characteristic absorption patterns in both the fingerprint and functional group regions of the infrared spectrum [19].
Carbon-chlorine stretching vibrations from the trichloromethyl group appear in the lower frequency regions of the infrared spectrum, typically around 600-800 wavenumbers [20]. The carbon-sulfur bond linking the trichloromethyl group to the nitrogen atom generates characteristic absorption bands that aid in structural confirmation.
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns essential for Captan identification and quantification [22] [23]. The technique generates gas-phase ions that undergo fragmentation to produce characteristic mass spectral patterns reflecting the molecular structure [22] [23].
The molecular ion peak at mass-to-charge ratio 300.59 confirms the molecular weight of Captan [2] [3]. Fragmentation patterns typically involve loss of chlorine atoms from the trichloromethyl group and cleavage of the carbon-sulfur bond, generating diagnostic fragment ions that aid in structural elucidation [24] [25].
Gas chromatography-mass spectrometry represents the most commonly employed analytical method for Captan determination in various matrices [25] [26]. However, the compound exhibits significant thermal decomposition during gas chromatographic analysis, forming tetrahydrophthalimide as a major degradation product [25] [26]. This thermal instability necessitates careful optimization of analytical conditions and consideration of alternative analytical approaches such as liquid chromatography-mass spectrometry [25] [26].
Advanced Analytical Considerations
The thermal decomposition of Captan during gas chromatographic analysis presents significant analytical challenges [24] [25] [26]. The primary thermal degradation pathway involves carbon-sulfur bond cleavage, generating tetrahydrophthalimide and reactive chlorinated fragments [24]. This decomposition complicates quantitative analysis and necessitates the use of analyte protectants or alternative analytical techniques [25] [26].
Liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization offers an alternative analytical approach that avoids thermal decomposition issues [26]. This technique enables direct analysis of Captan without the formation of degradation products, providing more accurate quantitative results [26].
The spectroscopic characterization of Captan requires integration of multiple analytical techniques to achieve comprehensive structural confirmation and reliable quantitative analysis. The combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provides complementary information essential for complete characterization of this complex organochlorine fungicide.
The synthesis of captan follows a well-established multi-step pathway that has remained fundamentally unchanged since its original development in the 1950s. The process involves two distinct phases: the preparation of key intermediates and the final condensation reaction to form captan [1] [2].
The first critical intermediate, one,two,three,six-tetrahydrophthalimide, is produced through a two-step Diels-Alder reaction sequence. Initially, maleic anhydride reacts with butadiene at temperatures between 100-110°C under atmospheric pressure conditions [2] [3]. This reaction proceeds smoothly with minimal by-product formation, typically achieving greater than 99% purity for the resulting tetrahydrophthalic anhydride [2]. The reaction is conducted by bubbling butadiene gas into molten maleic anhydride, with the process being highly efficient due to the favorable thermodynamics of the Diels-Alder cycloaddition [2] [4].
The second step involves converting tetrahydrophthalic anhydride to tetrahydrophthalimide through reaction with ammonia at elevated temperatures of 200-220°C [2]. During this process, water is removed to drive the reaction to completion, and volatile impurities including vinyl cyclohexene are eliminated [2]. The resulting tetrahydrophthalimide typically achieves 98% purity, with residual water and unreacted tetrahydrophthalic anhydride representing the major impurities [2].
The second key intermediate, perchloromethyl mercaptan (trichloromethane sulfenyl chloride), is synthesized through the direct chlorination of carbon disulfide [5] [6]. This reaction is performed at temperatures between 0-15°C under atmospheric or slightly elevated pressure, utilizing iodine as a catalyst [2] [5]. The process follows the established Rathke method, first described in 1873, which remains the standard industrial approach [6].
The chlorination reaction produces perchloromethyl mercaptan along with various sulfur chloride by-products, including sulfur dichloride and disulfur dichloride [6]. The separation of perchloromethyl mercaptan from these by-products, particularly disulfur dichloride, presents technical challenges due to their similar boiling points [6]. Industrial processes achieve final purities of 96% or better through careful distillation and process optimization [2].
The captan formation step involves the condensation of tetrahydrophthalimide with perchloromethyl mercaptan in an alkaline aqueous medium [1] [7]. The tetrahydrophthalimide is first dissolved in sodium hydroxide solution to form the corresponding sodium salt [1] [8]. This salt formation reaction is critical for the subsequent condensation step and must achieve complete dissolution before proceeding [8] [9].
The condensation reaction is conducted at temperatures between 10-30°C, with 20°C being optimal, under carefully controlled pH conditions of 10.0-10.5 [2] [8]. The reaction time ranges from 0.5 to 3.0 hours, with completion indicated when the reaction mixture becomes slightly acidic [8]. The alkaline conditions serve the dual purpose of facilitating the nucleophilic attack by the imide anion and neutralizing the hydrogen chloride generated during the reaction [2].
The stoichiometry typically employs a molar ratio of tetrahydrophthalimide to perchloromethyl mercaptan ranging from 1:0.75 to 1:1.35, with slight excess of perchloromethyl mercaptan used to drive the reaction to completion [8] [10]. The process generates sodium chloride as a by-product, which must be removed during subsequent purification steps [1] [8].
Modern industrial production of captan employs sophisticated process technologies designed to maximize yield, ensure product quality, and minimize environmental impact. The manufacturing process has evolved significantly from early batch operations to include continuous processing options and advanced reactor designs [1] [2].
Contemporary industrial captan production utilizes specialized reactor systems optimized for the multi-phase nature of the synthesis [1]. Tower reactors have been implemented in some facilities to enhance mass transfer and reaction efficiency [1]. These systems employ compressed air bubbling to create turbulent mixing and facilitate the formation of flooding spray patterns that improve product separation [1].
The tower reactor configuration allows for continuous operation with materials being fed from the bottom while products are removed from the top through hydrocyclone separators [1]. This design reduces mechanical complexity by eliminating the need for traditional stirring mechanisms while improving heat and mass transfer characteristics [1]. The system demonstrates high production elasticity, accommodating both batch and continuous operation modes depending on market demands [1].
Alternative reactor configurations employ conventional stirred tank reactors for facilities preferring traditional batch processing [8] [9]. These systems utilize standard agitation equipment with external cooling circuits to maintain optimal reaction temperatures [2]. The choice between reactor types often depends on existing plant infrastructure, production scale requirements, and operational preferences [1].
Industrial manufacturing processes incorporate multiple temperature control stages to optimize reaction kinetics and product quality [1] [8]. The initial salt formation step requires temperatures between 0-30°C with dissolution times of 0.5-1.0 hours to ensure complete reaction of the tetrahydrophthalimide with sodium hydroxide [8] [9].
The condensation reaction stage maintains strict temperature control between 10-30°C, typically at 20°C, to balance reaction rate with selectivity [2] [8]. pH monitoring systems continuously track the reaction progress, with completion indicated by the transition from alkaline to slightly acidic conditions [8]. Advanced process control systems employ automated pH adjustment and temperature regulation to maintain optimal conditions throughout the reaction period [1].
Following the condensation reaction, the process incorporates a purification treatment stage at elevated temperatures of 50-100°C, typically 76-82°C, for 0.5-5.0 hours [8] [9]. This thermal treatment serves to decompose residual perchloromethyl mercaptan, which would otherwise impart undesirable odor and reduce product stability [1] [8]. The heating conditions are carefully controlled to minimize decomposition of the captan product while effectively removing unreacted starting materials [1].
Industrial processes employ sophisticated separation technologies to achieve the required product purity specifications [1] [8]. Two-in-one filter systems are commonly utilized for the simultaneous filtration and washing operations required to remove sodium chloride by-products [1]. These systems enable multiple washing cycles with controlled water additions to reduce sodium chloride content below 0.1% in the wet filter cake [1].
The washing protocol typically involves two sequential rinses with equal weights of clean water, achieving sodium chloride removal to levels that meet technical grade specifications after drying [1]. Advanced filtration systems incorporate pressure control and automated cake washing to ensure consistent product quality while minimizing processing time [1].
Hydrocyclone separators are employed in tower reactor configurations to separate the flooding spray containing product from the reaction mixture [1]. These separators utilize centrifugal forces to break the emulsion formed during the bubbling process, allowing air flow to escape from the upper section while reaction liquids and products flow to purification vessels [1].
Industrial captan manufacturing operates at substantial scales to meet global agricultural demand. Representative production facilities, such as the Perry, Ohio plant, demonstrate annual capacities of 25 million pounds per year [2]. These facilities often serve dual purposes, producing both captan and related fungicides such as folpet using similar process technologies and intermediate materials [2].
Production planning incorporates flexibility for both continuous and batch operations, allowing manufacturers to adjust output based on seasonal agricultural demands and market conditions [1]. The scalability of the process technology enables efficient operation across a range of production volumes while maintaining consistent product quality [1].
Raw material procurement for large-scale operations requires coordination with suppliers of maleic anhydride, butadiene, carbon disulfide, chlorine, ammonia, and sodium hydroxide [2]. The integrated nature of many chemical manufacturing sites allows for on-site production of certain intermediates, reducing transportation costs and improving supply chain reliability [2].
The establishment and maintenance of rigorous quality control standards are essential for ensuring the efficacy, safety, and regulatory compliance of industrial captan production. These standards encompass both the final product specifications and the monitoring of critical process parameters throughout manufacturing [11] [12].
Food and Agriculture Organization (FAO) specifications establish the primary international standards for captan technical material [11] [12]. The technical grade material must contain not less than 910 grams per kilogram of captan, with the actual content not differing from the declared value by more than ±30 grams [11]. The material must appear as an off-white to tan colored powder, free from visible extraneous matter and added modifying agents [11].
Critical impurity limitations include a maximum perchloromethyl mercaptan content of 10 grams per kilogram [11]. This specification is crucial for product stability and safety, as residual perchloromethyl mercaptan can decompose over time, generating corrosive acidic compounds and objectionable odors [1] [11]. The pH of a 1% aqueous dispersion must fall within the range of 7.0 to 8.5, indicating proper neutralization of acidic impurities [11].
Moisture content limitations are established through loss on drying measurements, with a maximum allowable value of 15 grams per kilogram [11]. This specification ensures product stability and prevents hydrolysis reactions that could degrade the active ingredient over time [11]. Additional physical property requirements ensure consistent handling characteristics and formulation performance [11].
Wettable powder formulations require declared captan content with specific tolerance levels based on concentration [11]. For products containing up to 400 grams per kilogram of captan, the tolerance is ±5% of the declared content, while products above this concentration allow ±20 grams variation [11]. Perchloromethyl mercaptan content must not exceed 1% of the actual captan content determined by analysis [11].
Dustable powder formulations follow similar content requirements with a ±10% tolerance on declared captan content [11]. These formulations must maintain a pH minimum of 6.5 for 1% aqueous dispersions and meet specific particle size distributions [11]. Physical testing includes dry sieve analysis with maximum 5% retention on a 75 micrometer test sieve, ensuring appropriate application characteristics [11].
The particle size specifications for dustable powders include additional requirements that no more than (0.005 × X)% of the sample weight shall be present as captan in the sieve residue, where X represents the captan content in grams per kilogram [11]. This ensures that the active ingredient is properly distributed throughout the formulation particle size range [11].
Identity testing protocols employ multiple analytical techniques to confirm the presence and purity of captan [11] [13]. High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for quantitative determination, with specific chromatographic conditions optimized for captan analysis [14] [15]. Gas Chromatography-Mass Spectrometry (GC-MS) provides confirmatory identification and supports impurity profiling [14] [16].
Analytical standards for captan must meet stringent purity requirements, typically ≥98% chemical purity for use in calibration and validation studies [17] [15]. These standards undergo comprehensive characterization including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm structure and purity [13] [17].
Method validation studies demonstrate analytical performance characteristics including specificity, linearity, accuracy, precision, and stability [14] [15]. Validation protocols follow international guidelines and regulatory requirements, ensuring analytical methods are suitable for their intended purposes [14]. Quality control standards are analyzed concurrently with samples to monitor analytical performance and instrument stability [14].
In-process quality control monitoring encompasses critical control points throughout the manufacturing sequence [1] [8]. Temperature monitoring systems track reaction conditions to ensure optimal conversion and product quality [1]. pH measurement and control during the condensation reaction prevents side reactions and ensures complete conversion of starting materials [8].
Raw material specifications include purity requirements for all starting materials and intermediates [2]. Tetrahydrophthalimide purity must meet minimum standards to ensure efficient conversion and minimize impurities in the final product [2]. Perchloromethyl mercaptan purity directly impacts product quality and requires careful supplier qualification and incoming inspection [2].
Intermediate sampling and analysis provide process control data to optimize reaction conditions and predict final product quality [1] [8]. These analyses include conversion monitoring, impurity profiling, and pH tracking throughout the reaction sequence [8]. Statistical process control methods enable identification of process trends and support continuous improvement initiatives [1].
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard